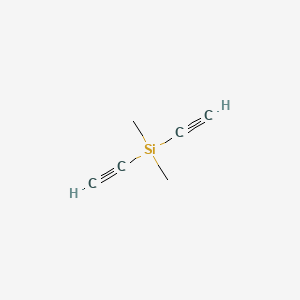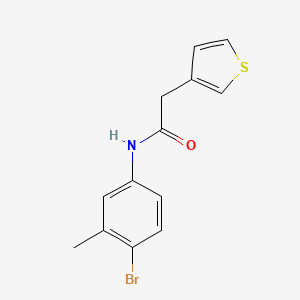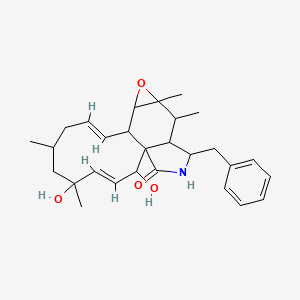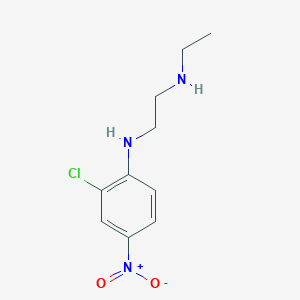
Silane, diethynyldimethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Silane, diethynyldimethyl- is a chemical compound with the molecular formula C6H8Si It is a member of the silane family, which consists of silicon atoms bonded to hydrogen and/or organic groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Silane, diethynyldimethyl- can be synthesized through various methods. One common approach involves the reaction of dimethylchlorosilane with acetylene in the presence of a catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity.
Industrial Production Methods: In industrial settings, the production of silane, diethynyldimethyl- often involves large-scale reactors and advanced purification techniques. The use of fluidized bed reactors, where silane is decomposed onto silicon particles suspended in a heated stream of silane and hydrogen, is a notable method. This process is efficient and cost-effective, making it suitable for large-scale production .
Análisis De Reacciones Químicas
Types of Reactions: Silane, diethynyldimethyl- undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of specific reagents and conditions.
Common Reagents and Conditions:
Oxidation: Silane, diethynyldimethyl- can be oxidized using oxidizing agents such as hydrogen peroxide or ozone. The reaction typically occurs at elevated temperatures and results in the formation of silicon dioxide and other oxidation products.
Reduction: Reduction reactions involving silane, diethynyldimethyl- often use hydride donors such as lithium aluminum hydride or sodium borohydride. These reactions can produce silane derivatives with different functional groups.
Substitution: Substitution reactions can occur when silane, diethynyldimethyl- reacts with halogens or other nucleophiles. These reactions can lead to the formation of various substituted silanes.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield silicon dioxide, while reduction reactions can produce silane derivatives with different functional groups .
Aplicaciones Científicas De Investigación
Silane, diethynyldimethyl- has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various silicon-based compounds and materials. Its unique reactivity makes it valuable in organic synthesis and materials science.
Biology: In biological research, silane, diethynyldimethyl- is used for surface modification of biomaterials, enhancing their biocompatibility and functionality.
Industry: In industrial applications, silane, diethynyldimethyl- is used in the production of advanced materials, such as coatings, adhesives, and sealants.
Mecanismo De Acción
The mechanism of action of silane, diethynyldimethyl- involves its ability to form strong bonds with both organic and inorganic substrates. This property is due to the presence of silicon atoms, which have a high affinity for oxygen and other electronegative elements. The compound can undergo hydrolysis to form silanol groups, which can then react with other functional groups to create stable covalent bonds. This mechanism is crucial for its applications in surface modification and adhesion .
Comparación Con Compuestos Similares
Silane, diethynyldimethyl- can be compared with other similar compounds, such as:
Dimethyldichlorosilane: Used in the production of polydimethylsiloxane (PDMS) and other silicon-based materials.
Trimethylsilylchloride: Commonly used as a protecting group in organic synthesis.
Phenylsilane: Known for its use in hydrosilylation reactions and as a reducing agent.
The uniqueness of silane, diethynyldimethyl- lies in its ability to undergo a wide range of chemical reactions and its versatility in various applications. Its structure allows for easy modification and functionalization, making it a valuable compound in both research and industrial settings .
Propiedades
Número CAS |
1675-60-1 |
|---|---|
Fórmula molecular |
C6H8Si |
Peso molecular |
108.21 g/mol |
Nombre IUPAC |
diethynyl(dimethyl)silane |
InChI |
InChI=1S/C6H8Si/c1-5-7(3,4)6-2/h1-2H,3-4H3 |
Clave InChI |
PEMATDLNMXTNGL-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C#C)C#C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 2-[(phenylsulfanyl)methyl]prop-2-enoate](/img/structure/B14151708.png)
![(5Z)-5-{[(2-hydroxyethyl)amino]methylidene}-1-(3-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B14151715.png)
![[(1R,2R)-2-Methylcyclohexyl]methanol](/img/structure/B14151732.png)
![2-methyl-N-[4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]propanamide](/img/structure/B14151733.png)
![Diethyl [2-(ethylamino)-2-oxoethyl]phosphonate](/img/structure/B14151735.png)
![Ethyl methyl[2-(pyridin-3-yl)piperidin-1-yl]phosphinate](/img/structure/B14151741.png)

![2-[(Benzenesulfonyl)methyl]-1,4-dinitrobenzene](/img/structure/B14151753.png)
![2-[(3,5-dimethylphenyl)(methylsulfonyl)amino]-N-phenylpropanamide](/img/structure/B14151754.png)
![2-[(E)-2-(4-methoxyphenyl)ethenyl]-5,5-dimethyl-1,3,2-dioxaborinane](/img/structure/B14151756.png)
![[(2S,3S)-2,3-bis(ethoxycarbonyloxy)-4-methylsulfonyloxybutyl] methanesulfonate](/img/structure/B14151763.png)


![(4-ethoxyphenyl)[1-methyl-2-(propan-2-yl)-1H-imidazol-5-yl]methanol](/img/structure/B14151779.png)
